molecular formula C8H5BrF3NO3 B8692499 2-Nitro-5-(trifluoromethoxy)benzyl bromide

2-Nitro-5-(trifluoromethoxy)benzyl bromide

Cat. No.: B8692499
M. Wt: 300.03 g/mol
InChI Key: WVEQOTDSEYBKTM-UHFFFAOYSA-N
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Description

2-Nitro-5-(trifluoromethoxy)benzyl bromide: is an organic compound with the molecular formula C8H5BrF3NO3 It is characterized by the presence of a nitro group, a trifluoromethoxy group, and a benzyl bromide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with 2-nitro-5-(trifluoromethoxy)benzyl alcohol.

    Bromination: The alcohol is then subjected to bromination using phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.

    Reaction Conditions: The reaction mixture is stirred for a specific period, usually around 30 minutes to 1 hour, and then quenched with water. The product is extracted using an organic solvent and purified by distillation or recrystallization.

Industrial Production Methods:

Industrial production methods for 2-nitro-5-(trifluoromethoxy)benzyl bromide are similar to laboratory-scale synthesis but are optimized for larger scales. This involves using larger reaction vessels, automated control systems for temperature and reaction time, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3). The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Hydrogenation reactions are carried out under atmospheric or elevated pressure of hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. Chemical reductions using SnCl2 are performed in acidic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, and ethers.

    Reduction Products: The primary product of reduction is 2-amino-5-(trifluoromethoxy)benzyl bromide.

Mechanism of Action

The mechanism of action of 2-nitro-5-(trifluoromethoxy)benzyl bromide primarily involves its reactivity towards nucleophiles and reducing agentsThe nitro group can undergo reduction to form an amine, which can further participate in various chemical transformations .

Comparison with Similar Compounds

    2-Nitrobenzyl bromide: Similar in structure but lacks the trifluoromethoxy group.

    4-(Trifluoromethoxy)benzyl bromide: Lacks the nitro group but contains the trifluoromethoxy and benzyl bromide moieties.

Uniqueness:

2-Nitro-5-(trifluoromethoxy)benzyl bromide is unique due to the presence of both the nitro and trifluoromethoxy groups, which impart distinct electronic and steric properties.

Properties

Molecular Formula

C8H5BrF3NO3

Molecular Weight

300.03 g/mol

IUPAC Name

2-(bromomethyl)-1-nitro-4-(trifluoromethoxy)benzene

InChI

InChI=1S/C8H5BrF3NO3/c9-4-5-3-6(16-8(10,11)12)1-2-7(5)13(14)15/h1-3H,4H2

InChI Key

WVEQOTDSEYBKTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CBr)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

Fuming nitric acid (5 mL) was cooled to 0° C. and 3-(trifluoromethoxy)benzyl bromide (1 mL, 6.16 mmol) was added. After 15 minutes, the reaction was poured into ice water (100 mL) and extracted with EtOAc (200 mL). The organic layer was washed with water, saturated NaHCO3, and brine (75 mL each). The organic layer was dried over Na2SO4, filtered, and concentrated. Purification of the residue by flash chromatography on silica gel (0 to 15% EtOAc/hexanes) afforded 2-(bromomethyl)-1-nitro-4-(trifluoromethoxy)benzene Rf=0.54 (15% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 8.14 (d, J=8.9 Hz, 1H), 7.43 (m, 1H), 7.31 (m, 1H), 4.82 (s, 2H).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Three

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